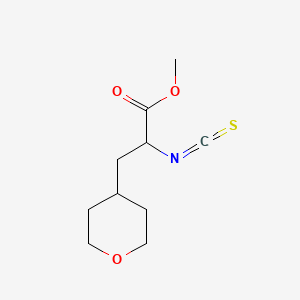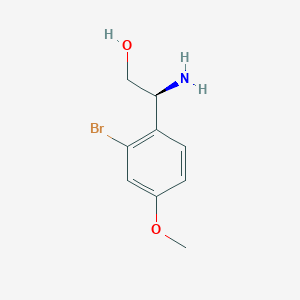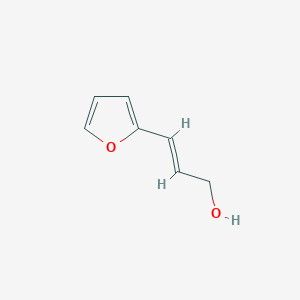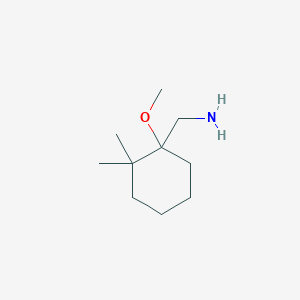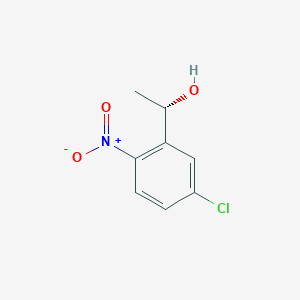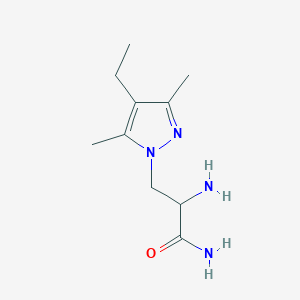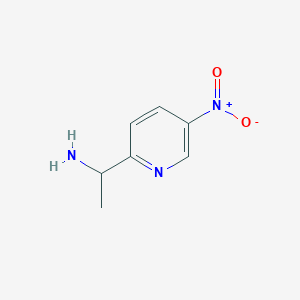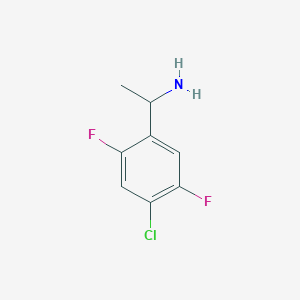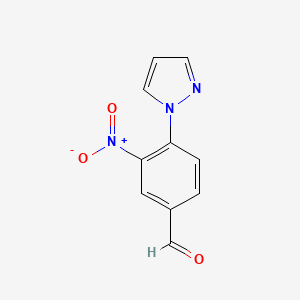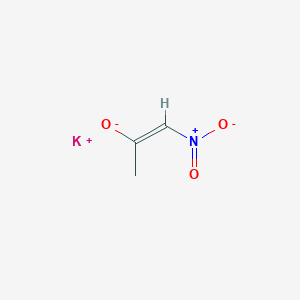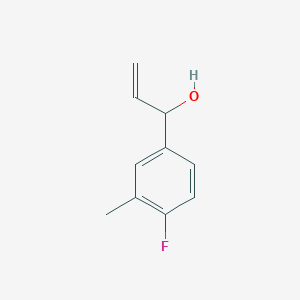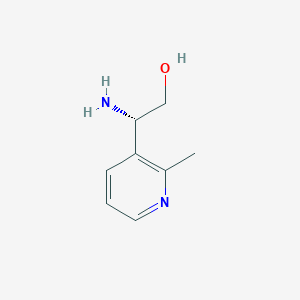
(S)-2-Amino-2-(2-methylpyridin-3-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-amino-2-(2-methylpyridin-3-yl)ethan-1-ol is a chiral compound with a pyridine ring substituted at the 3-position with a methyl group and an aminoethanol side chain at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-(2-methylpyridin-3-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-3-pyridinecarboxaldehyde with an appropriate amine, followed by reduction. The reaction conditions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(2S)-2-amino-2-(2-methylpyridin-3-yl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions may involve reagents like alkyl halides or acyl chlorides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
Chemistry
In chemistry, (2S)-2-amino-2-(2-methylpyridin-3-yl)ethan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its ability to form hydrogen bonds and participate in various biochemical reactions makes it a valuable tool in understanding biological processes.
Medicine
In medicinal chemistry, (2S)-2-amino-2-(2-methylpyridin-3-yl)ethan-1-ol has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific enzymes or receptors, contributing to the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications, including the manufacture of polymers and coatings.
作用機序
The mechanism of action of (2S)-2-amino-2-(2-methylpyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.
類似化合物との比較
Similar Compounds
- 2-amino-2-(2-methylpyridin-3-yl)ethanol
- 2-amino-2-(3-methylpyridin-2-yl)ethanol
- 2-amino-2-(2-ethylpyridin-3-yl)ethanol
Uniqueness
(2S)-2-amino-2-(2-methylpyridin-3-yl)ethan-1-ol is unique due to its specific stereochemistry and substitution pattern. The presence of the (2S) configuration and the methyl group at the 3-position of the pyridine ring distinguishes it from other similar compounds. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C8H12N2O |
|---|---|
分子量 |
152.19 g/mol |
IUPAC名 |
(2S)-2-amino-2-(2-methylpyridin-3-yl)ethanol |
InChI |
InChI=1S/C8H12N2O/c1-6-7(8(9)5-11)3-2-4-10-6/h2-4,8,11H,5,9H2,1H3/t8-/m1/s1 |
InChIキー |
GYDFARJXUAOHHH-MRVPVSSYSA-N |
異性体SMILES |
CC1=C(C=CC=N1)[C@@H](CO)N |
正規SMILES |
CC1=C(C=CC=N1)C(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


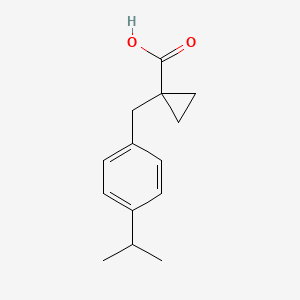
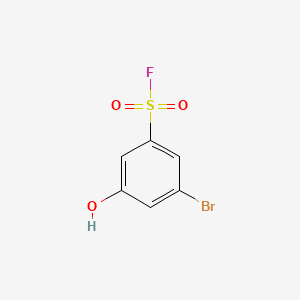
![Methyl[3-(morpholin-3-yl)propyl]amine](/img/structure/B13615299.png)
